molecular formula C13H18O2 B6287672 4-(2,6-Dimethylphenyl)oxan-4-ol CAS No. 2737207-15-5

4-(2,6-Dimethylphenyl)oxan-4-ol

Cat. No. B6287672
CAS RN: 2737207-15-5
M. Wt: 206.28 g/mol
InChI Key: GWISKAKHQYLYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylphenyl)oxan-4-ol, also known as 4-DMPO, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in many organic solvents. Due to its low toxicity and versatile reactivity, 4-DMPO has become a popular reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, 4-DMPO has been used in a variety of scientific research applications, including biochemical and physiological studies and laboratory experiments.

Scientific Research Applications

4-(2,6-Dimethylphenyl)oxan-4-ol has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development. For example, this compound has been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, this compound has been used to study the effects of drugs on the body, and to develop new drugs.

Mechanism of Action

4-(2,6-Dimethylphenyl)oxan-4-ol acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound can also act as an inhibitor of enzymes, including cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. Additionally, this compound can act as a ligand, binding to proteins and other molecules in the body and affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In general, this compound is thought to have a variety of effects on the body, including modulating the activity of enzymes, binding to proteins and other molecules, and affecting the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,6-Dimethylphenyl)oxan-4-ol in laboratory experiments is its low toxicity and its ability to act as a substrate, inhibitor, and ligand. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a popular choice for laboratory experiments. However, this compound is not always suitable for all experiments, as its effects can vary depending on the concentration used and the application.

Future Directions

There are a number of potential future directions for research involving 4-(2,6-Dimethylphenyl)oxan-4-ol. These include further studies of its biochemical and physiological effects, development of new drugs and other compounds using this compound as a substrate or ligand, and exploration of its potential use in pharmaceuticals and other industries. Additionally, further research could be conducted to improve the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

4-(2,6-Dimethylphenyl)oxan-4-ol is typically synthesized through the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. This reaction produces an oxalyl chloride intermediate, which is then hydrolyzed to form this compound. This method is simple and cost-effective, making it a popular choice for the synthesis of this compound.

properties

IUPAC Name

4-(2,6-dimethylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISKAKHQYLYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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